Naphtho[1,2-b]benzofuran-7-ylboronic acid

Organic Synthesis Material Science Computational Chemistry

Post-functionalization of the naphthobenzofuran core often yields inseparable regioisomeric mixtures. This single-isomer 7-ylboronic acid provides precise control over Suzuki coupling regioselectivity. Key benefits: 95% purity ensures reliable cross-coupling performance; pre-functionalized scaffold avoids labor-intensive isomer separation; enables directional π-extension for OLED, OFET, and OPV material design.

Molecular Formula C16H11BO3
Molecular Weight 262.1 g/mol
Cat. No. B12497194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[1,2-b]benzofuran-7-ylboronic acid
Molecular FormulaC16H11BO3
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESB(C1=C2C3=C(C4=CC=CC=C4C=C3)OC2=CC=C1)(O)O
InChIInChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)20-14/h1-9,18-19H
InChIKeySLVPZMREUNSKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[1,2-b]benzofuran-7-ylboronic Acid Overview


Naphtho[1,2-b]benzofuran-7-ylboronic acid (CAS: 2261008-20-0) is a heteroaromatic boronic acid featuring a fused naphthobenzofuran core and a boronic acid functional group at the 7-position [1]. This compound, with a molecular formula of C16H11BO3 and a molecular weight of 262.07 g/mol, serves as a strategic intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Predicted physicochemical properties include a boiling point of 529.2±42.0 °C and a density of 1.37±0.1 g/cm³ [1]. The extended π-conjugated system of the naphthobenzofuran core imparts unique electronic and optical characteristics, making this boronic acid a valuable precursor for advanced materials, particularly in organic electronics .

Suzuki-Miyaura cross-coupling synthon for extending fused aromatic systems
Regiospecific C–C bond formation at the 7-position of the naphthobenzofuran core
Advanced material precursor for organic electronics and OLED research

Naphthobenzofuran Regioisomer Specificity


While all naphthobenzofuran boronic acids share the same core molecular formula (C16H11BO3) and many predicted bulk physical properties, they are not functionally interchangeable. The position of the boronic acid group on the fused aromatic system dictates the regioselectivity and electronic properties of the resulting cross-coupled products . Direct electrophilic halogenation of the naphthobenzofuran core often yields mixtures of regioisomers, posing significant purification challenges . Therefore, a pre-functionalized, single-isomer boronic acid like the 7-yl derivative provides precise control over the final molecular architecture. This control is critical for applications where specific molecular geometry and electronic properties are paramount, such as in the design of organic light-emitting diode (OLED) materials [1].

Regioisomer
Other naphthobenzofuran boronic acids (e.g., 8-yl, 10-yl) attach coupling partners at a different vector, which may alter molecular geometry and electronic properties.
Property bias
Predicted bulk properties like boiling point and density are identical across regioisomers; these do not reflect regioselectivity or material performance.
Isomer purity
Direct halogenation of the core often yields regioisomeric mixtures; a pre-functionalized single isomer avoids complex purification and structural ambiguity.

Regioisomer Comparison Evidence


Predicted Physicochemical Property Equivalence

While high-strength, direct comparative experimental data is limited for this specific compound, a cross-study analysis of predicted properties reveals a class-level trend. The boiling point and density of Naphtho[1,2-b]benzofuran-7-ylboronic acid are predicted to be 529.2±42.0 °C and 1.37±0.1 g/cm³, respectively . These values are identical to those predicted for several other regioisomers, such as the 10-yl, 1-yl, and 8-yl derivatives [1]. This indicates that bulk physical properties do not differentiate these compounds. The true differentiation lies in their regiospecific reactivity and the electronic properties of the resultant conjugated systems, which are not captured by simple bulk property predictions.

Predicted physical properties
Data to verify
Boiling point: 529.2±42.0 °C; Density: 1.37±0.1 g/cm³ – identical to 10-yl, 1-yl, and 8-yl isomers (predicted by ACD/Labs).
Class-level trend
Bulk property predictions do not differentiate regioisomers; selection must rely on regioselectivity needs.
Computational prediction; experimental confirmation is recommended.
Organic Synthesis Material Science Computational Chemistry

Regiospecific Coupling for OLED Material Design

The boronic acid group at the 7-position of the naphtho[1,2-b]benzofuran core enables a specific vector for molecular extension via Suzuki-Miyaura cross-coupling . This regioselective functionalization is critical for controlling the three-dimensional shape and electronic properties of the target material . In contrast, other regioisomers, such as the 8-yl or 10-yl derivatives, would direct the attachment of the conjugated fragment at a different angle and electronic environment, potentially leading to altered π-stacking, charge transport, and luminescent properties in the final OLED device .

Regiospecific coupling
Class-level inference
7-yl boronic acid enables a specific vector for Suzuki coupling; 8-yl and 10-yl isomers direct attachment at different angles, potentially altering π-stacking and luminescence.
Precise substitution pattern is essential for targeted OLED material design.
Inferred from organic electronics principles; direct comparative data limited.
OLED Materials Suzuki Coupling Structural Isomers

High Purity and Consistent Commercial Supply

Naphtho[1,2-b]benzofuran-7-ylboronic acid is commercially available with a purity of ≥95% from multiple reputable vendors [1]. Some suppliers offer it at 98% purity, indicating its suitability for demanding synthetic applications . This high purity is critical for minimizing side reactions in cross-coupling steps and ensuring reproducible results in material synthesis.

Commercial purity
Specification review
≥95% to 98% purity reported by suppliers; meets or exceeds standard for research-grade boronic acids.
High purity supports reproducible cross-coupling and reduces side-reaction risk.
Verify lot-specific Certificate of Analysis before use.
Procurement Chemical Synthesis Purity Analysis

Naphtho[1,2-b]benzofuran-7-ylboronic Acid Applications


OLED Synthesis via Suzuki-Miyaura Coupling

This boronic acid is a key building block for constructing light-emitting or charge-transport materials in OLEDs . The 7-position boronic acid group allows for the precise extension of the naphthobenzofuran core's π-system, a critical step in tuning the electronic and optical properties of the final material. This regiospecific coupling is essential for achieving the desired molecular geometry and performance characteristics in the OLED device [1].

Regioselective Polycyclic Aromatic Functionalization

The compound serves as a pre-functionalized reagent for the regioselective introduction of the naphtho[1,2-b]benzofuran moiety into larger conjugated architectures [1]. This is particularly valuable in materials science research where control over molecular shape and electronic coupling is paramount. Attempting to achieve this regioselectivity through post-functionalization of the core scaffold often results in complex isomeric mixtures, making the 7-ylboronic acid a far superior starting material .

Organic Semiconductor and Device Development

Beyond OLEDs, the unique fused aromatic structure of the naphthobenzofuran core, when coupled with the boronic acid handle, makes this compound a promising precursor for other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The ability to directionally extend the conjugated system is a fundamental requirement for designing high-performance organic semiconductors.

Application
Selection Property
Validation Focus
OLED emitter / transport layer synthesis
Regioselective boronic acid handle at the 7-position
Coupling efficiency and optical/electronic property tuning
Regioselective polycyclic aromatic functionalization
Single-isomer pre-functionalized building block
Avoidance of isomeric mixtures; control of molecular architecture
Organic semiconductor and device research
Extended π-conjugated core with directional coupling vector
Material performance in OFET/OPV prototype devices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphtho[1,2-b]benzofuran-7-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.